4-(Piperidin-4-YL)benzoic acid hydrochloride
Overview
Description
4-(Piperidin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and impacting the 3D orientation of degraders .
Scientific Research Applications
4-(Piperidin-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . The piperidine moiety in the compound helps in the formation of a ternary complex, optimizing the orientation and interaction between the target protein and the E3 ligase .
Comparison with Similar Compounds
4-(Piperidin-4-yl)benzoic acid hydrochloride can be compared with other similar compounds such as:
2-(Piperidin-4-yl)benzoic acid hydrochloride: Similar in structure but differs in the position of the piperidine ring.
3-(Piperidin-4-yl)benzoic acid hydrochloride: Another positional isomer with different chemical properties.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a tert-butoxycarbonyl protecting group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific application as a semi-flexible linker in PROTAC development, which is not commonly found in its positional isomers .
Properties
IUPAC Name |
4-piperidin-4-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYZHFWAUQTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598550 | |
Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-84-4 | |
Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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